Superior GABAB Receptor Binding Affinity: 3-APPA vs. Baclofen and SKF-97541
3-APPA (CGP 27492) demonstrates a GABAB receptor binding affinity (Ki = 15 nM) that is 400-fold higher than that reported for the prototypical agonist baclofen (Ki = 6000 nM) in comparable radioligand displacement assays [1]. It also exhibits a 2.2-fold higher affinity than its methylated analogue SKF-97541 (Ki = 33 nM) [2]. The functional potency, measured as the concentration required to displace 50% of [3H]GABA binding (IC50), is 3 nM for 3-APPA [1]. This high-affinity binding profile establishes 3-APPA as one of the most potent GABAB receptor agonists available for in vitro research applications.
| Evidence Dimension | GABAB receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 15 nM; IC50 = 3 nM |
| Comparator Or Baseline | Baclofen: Ki = 6000 nM; SKF-97541: Ki = 33 nM |
| Quantified Difference | 3-APPA Ki is 400-fold lower than baclofen; 2.2-fold lower than SKF-97541 |
| Conditions | [3H]GABA displacement in rat brain synaptic membranes at pH 7.4, 2°C |
Why This Matters
Higher receptor affinity enables experiments to be conducted at lower compound concentrations, reducing the risk of non-specific effects, minimizing solvent interference, and improving the signal-to-noise ratio in sensitive functional assays.
- [1] BindingDB. (n.d.). BDBM24184: (3-aminopropyl)phosphinic acid (CGP27492). Affinity Data: Ki = 15 nM, IC50 = 3 nM, EC50 = 19 nM. View Source
- [2] BindingDB. (n.d.). BDBM24185: (3-aminopropyl)(methyl)phosphinic acid (SKF-97541). Affinity Data: Ki = 33 nM, EC50 = 41 nM. View Source
